3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone

Description

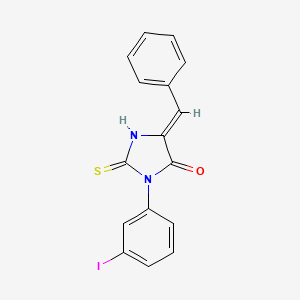

3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone is a thiohydantoin derivative characterized by a 4-imidazolidinone core substituted with a phenylmethylene group at position 5, a 3-iodophenyl group at position 3, and a thioxo group at position 2. Its molecular formula is C₁₆H₁₁IN₂OS (molecular weight: 406.24 g/mol), with a Z-configuration at the benzylidene double bond due to steric and electronic preferences .

This compound belongs to a class of 5-arylidene-2-thioxoimidazolidinones, which are known for their diverse biological activities, including kinase inhibition and anti-aggregation properties .

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-(3-iodophenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IN2OS/c17-12-7-4-8-13(10-12)19-15(20)14(18-16(19)21)9-11-5-2-1-3-6-11/h1-10H,(H,18,21)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJMZHLEVKJCKI-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69455-35-2 | |

| Record name | 4-Imidazolidinone, 3-(3-iodophenyl)-5-(phenylmethylene)-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069455352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone typically involves multiple steps, starting with the iodination of phenyl compounds followed by the formation of the imidazolidinone ring. Key reaction conditions include the use of strong bases, oxidizing agents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like amines and thiols.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted phenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its iodophenyl group makes it a valuable reagent in cross-coupling reactions.

Biology: In biological research, it serves as a probe for studying enzyme activities and binding interactions. Its iodine atom can be used for radiolabeling purposes.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and discovery.

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone exerts its effects involves its interaction with molecular targets. The iodophenyl group can bind to specific enzymes or receptors, leading to biological responses. The imidazolidinone ring may participate in hydrogen bonding and other interactions, influencing its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

5-((4-Bromophenyl)methylene)-3-(2-nitrophenyl)-2-thioxo-4-imidazolidinone (CAS: 58970-47-1)

- Structure: Bromine (Br) at the 4-position of the benzylidene group and a nitro group (NO₂) at the 2-position of the phenyl ring.

- Molecular Formula : C₁₆H₁₀BrN₃O₃S (MW: 412.24 g/mol).

- Bromine, while less polarizable than iodine, still participates in halogen bonding but with weaker affinity .

3-(3-Chlorophenyl)-5-(4-iodobenzylidene)-2,4-imidazolidinedione (CAS: 593274-51-2)

Comparison with Target Compound :

Aromatic and Heterocyclic Modifications

(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone (CAS: N/A)

- Structure : A 1,3-benzodioxole ring (electron-rich) and a 4-methoxyphenyl group.

- Molecular Formula : C₁₈H₁₄N₂O₄S (MW: 354.38 g/mol).

- Properties : The benzodioxole ring enhances π-π stacking, while the methoxy group improves solubility via polar interactions .

(5Z)-3-(4-Fluorophenyl)-5-(4-phenoxybenzylidene)-2-thioxo-4-imidazolidinone

Comparison with Target Compound :

Metal Coordination and Reactivity

3-((Phenylmethylene)amino)-2-thioxo-4-imidazolidinone

Comparison with Target Compound :

- The iodine atom in the target compound may slow Pd(II) coordination due to steric hindrance but could enable radioisotope labeling (e.g., for imaging) .

Biological Activity

3-(3-Iodophenyl)-5-(phenylmethylene)-2-thioxo-4-imidazolidinone, also known by its CAS number 583-46-0, is a compound belonging to the imidazolidinone family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 406.24 g/mol. It has a melting point of 245-246 °C when dissolved in acetic acid .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁IN₂OS |

| Molecular Weight | 406.24 g/mol |

| Melting Point | 245-246 °C |

| Density | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on related thioxoimidazolidinones demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that it may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer properties of thioxoimidazolidinones. In particular, this compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves inducing apoptosis through the activation of caspase pathways .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various thioxoimidazolidinones, including this compound, revealing a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL.

- Anti-inflammatory Effects : In a controlled laboratory setting, researchers treated RAW264.7 macrophages with varying concentrations of the compound and measured cytokine levels using ELISA assays. Results indicated a dose-dependent reduction in IL-6 production by up to 70% at higher concentrations (50 µM).

- Anticancer Activity : A recent investigation into the compound's effects on MCF-7 breast cancer cells revealed that treatment with 10 µM led to a significant decrease in cell viability (approximately 60% reduction) after 48 hours, indicating potent anticancer activity.

Q & A

Basic Research Question

- 1H/13C NMR : Resolves aromatic protons, methylene groups, and tautomeric forms. For example, the thio-enol tautomer’s –SH proton appears at δ 1.85 ppm .

- IR Spectroscopy : Identifies functional groups like C=S and C=O.

- X-ray Diffraction : Determines crystal structure, including hydrogen bonding patterns (e.g., N–H···S and N–H···O interactions in centrosymmetric dimers) .

How does the compound interact with palladium(II) salts, and what are the kinetic parameters of these reactions?

Advanced Research Question

Reactivity with Pd(II) Salts :

- PdCl2 and cis-[PdCl2(dmso-S)₂] : Form a cis-[Pd(3-N,S)(dmso-S)₂]⁺ complex via a two-step mechanism:

- K₂[PdCl₄] : No reaction observed due to solvent (DMSO) competing for coordination sites .

Methodology : - 1H-NMR Kinetics : Reactions monitored in DMSO-d₆ at room temperature, with 29 spectra recorded over 24 hours .

What mechanistic insights explain the differences in reactivity with PdCl2 vs. K₂[PdCl₄]?

Advanced Research Question

- PdCl2/cis-[PdCl2(dmso-S)₂] : Labile chloride ligands allow substitution by the thiohydantoin’s N/S donors.

- K₂[PdCl₄] : Stable tetrachloride structure resists ligand substitution; DMSO displaces chloride instead, preventing coordination .

How does the crystal structure influence the compound’s reactivity and stability?

Advanced Research Question

- Crystal Packing : Two independent molecules (A and B) form dimers via N–H···S (2.8–3.0 Å) and N–H···O (2.7 Å) hydrogen bonds, enhancing thermal stability .

- Tautomerism : Thio-enol (–SH) and keto forms observed in NMR and crystal data affect metal coordination preferences .

What chemical transformations can this compound undergo under oxidative or reductive conditions?

Advanced Research Question

- Oxidation : The hydroxy group (if present) forms quinone derivatives.

- Reduction : Iodine substituent can be replaced by hydrogen or nucleophiles (e.g., amines) .

- Substitution : The iodophenyl group participates in Suzuki couplings or Ullmann reactions for functionalization .

How can this compound be applied in designing antitumor agents?

Advanced Research Question

- Pd(II) Complexes : Exhibited antitumor activity in preliminary studies. The slow chelation step (rate-determining) suggests optimizing ligand lability for enhanced efficacy .

- Structure-Activity Relationships (SAR) : Modifying the phenylmethylene or iodophenyl groups alters steric/electronic properties, impacting binding to biological targets .

What contradictions exist in the literature regarding its coordination chemistry?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.